molecular formula C10H20O2 B2354156 2-(2-Ethyloxan-4-yl)propan-1-ol CAS No. 2248296-61-7

2-(2-Ethyloxan-4-yl)propan-1-ol

Cat. No.: B2354156
CAS No.: 2248296-61-7
M. Wt: 172.268
InChI Key: MMMYHCAOQQTZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyloxan-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyloxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethyloxan-4-one with a suitable reducing agent to form the desired alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final conversion to the target compound using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyloxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl chlorides.

Scientific Research Applications

2-(2-Ethyloxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyloxan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple alcohol with a similar hydroxyl group but a different molecular structure.

    Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group attached to the second carbon atom.

    Butan-1-ol: A longer-chain alcohol with similar properties but different reactivity.

Uniqueness

2-(2-Ethyloxan-4-yl)propan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2-ethyloxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYHCAOQQTZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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